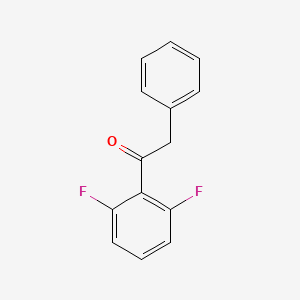

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone

Vue d'ensemble

Description

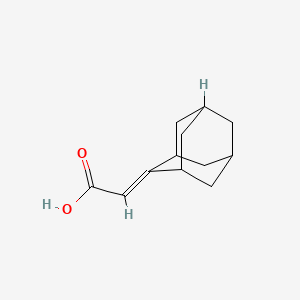

“1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone” is a chemical compound. Its molecular formula is C14H10F2O and its molecular weight is 236.23 g/mol . It is structurally similar to other compounds such as “2,6-Difluorophenol” and “2,6-Difluorophenylboronic acid” which are used in various chemical reactions .

Applications De Recherche Scientifique

Synthesis and Bioactivity

- Synthesis of Estrogen Receptor Modulators : Research has explored the synthesis of diaryl and triaryl hydrazone derivatives of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone for potential application as estrogen receptor modulators. These compounds have been evaluated for their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial activities, showing significant bioactivity in various assays (Pandey, Pal, Dwivedi, & Hajela, 2002).

Chemical Synthesis and Material Science

- Electrophilic Trifluoromethylthiolation : Another study utilized a related compound, 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, demonstrating its utility in electrophilic trifluoromethylthiolation reactions. This work highlighted the compound's role as both a building block and a reagent, facilitating the synthesis of β-lactam triflones under catalyst-free conditions (Huang et al., 2016).

Environmental Applications

- Microwave-Assisted Fluorination : A technique for the microwave-assisted fluorination of 1-arylethanones, including 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone, has been developed to improve the efficiency and selectivity of fluorination reactions. This method reduces reaction time and reagent consumption, offering a more environmentally friendly approach to synthesizing fluorinated organic compounds (Thvedt et al., 2009).

Chiral Synthesis and Catalysis

- Asymmetric Conversion for Chiral Alcohol Production : Candida parapsilosis SYB-1 has been used to catalyze the asymmetric conversion of 1-phenyl-1,2-ethanediol derivatives, demonstrating the potential of biocatalysts in producing optically active alcohols from racemates with high yields and enantiomeric excesses (Nie Yao, 2003).

Analytical Chemistry

- Development of Fluorescent Probes : Research on the development of BODIPY-based fluorescent probes for H2S detection utilized derivatives of 1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone. These probes exhibit high selectivity and sensitivity towards H2S, indicating their potential application in biological systems for studying sulfhydryl-specific reactions (Fang et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

Compounds that target cdk2 typically inhibit its activity, thereby disrupting the cell cycle and potentially leading to cell death .

Biochemical Pathways

Inhibition of cdk2 can affect the progression of the cell cycle, particularly the transition from the g1 phase to the s phase .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Inhibition of cdk2 can lead to cell cycle arrest, which may result in cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target .

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABBJYCFWHNYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383252 | |

| Record name | 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorophenyl)-2-phenyl-1-ethanone | |

CAS RN |

465514-59-4 | |

| Record name | 1-(2,6-difluorophenyl)-2-phenyl-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1607968.png)

![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/no-structure.png)

![2-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B1607980.png)